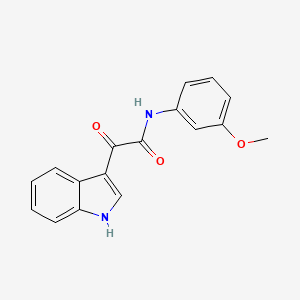

2-(1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide

Description

Properties

Molecular Formula |

C17H14N2O3 |

|---|---|

Molecular Weight |

294.30 g/mol |

IUPAC Name |

2-(1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide |

InChI |

InChI=1S/C17H14N2O3/c1-22-12-6-4-5-11(9-12)19-17(21)16(20)14-10-18-15-8-3-2-7-13(14)15/h2-10,18H,1H3,(H,19,21) |

InChI Key |

UVGMBPBNWKKUSZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of indole-3-carbaldehyde with 3-methoxyaniline, followed by acylation with oxalyl chloride to introduce the oxoacetamide functionality. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Chemical Reactions Analysis

2-(1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxoacetamide group to an amine.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound has shown promise in biological assays, particularly in studies related to enzyme inhibition and receptor binding.

Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry: It is used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Anticancer Activity

- Adamantane Derivatives : Compound 5r () exhibited potent anti-proliferative activity against HepG2 cells (IC₅₀ = 10.56 µM) via caspase-8-dependent apoptosis and PARP cleavage .

- Fluorinated Analogs : The fluorinated derivative in showed selective CB2 receptor binding (Ki = 6.2 nM), highlighting the role of halogenation in modulating receptor affinity .

- Methoxy-Substituted Analogs : Compounds with methoxy groups (e.g., 5h and 5j in ) demonstrated variable activities depending on substitution position. The 3-methoxy group in the target compound may enhance solubility compared to bulkier substituents like adamantane.

Structure-Activity Relationships (SAR)

- N-Substituent Position : Para-substituted phenyl groups (e.g., 4-methoxy in ’s 5j) often show reduced activity compared to meta-substituted variants, suggesting steric and electronic influences .

- Lipophilicity vs. Solubility : Bulky groups like adamantane improve membrane permeability but may reduce solubility, whereas methoxy groups balance hydrophilicity and bioavailability .

- Halogenation : Fluorine or chlorine atoms enhance receptor binding (e.g., CB2 in ) and metabolic stability .

Biological Activity

2-(1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of indole derivatives, which are known for their wide range of pharmacological effects, including anticancer, anti-inflammatory, and neuroprotective properties. This article reviews the biological activity of 2-(1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide, supported by relevant data tables, case studies, and detailed research findings.

Structure and Composition

The molecular formula of 2-(1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide is with a molecular weight of 294.30 g/mol. The compound features an indole ring structure, a methoxyphenyl group, and an oxoacetamide moiety.

| Property | Value |

|---|---|

| Molecular Formula | C17H14N2O3 |

| Molecular Weight | 294.30 g/mol |

| IUPAC Name | 2-(1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide |

| InChI Key | UVGMBPBNWKKUSZ-UHFFFAOYSA-N |

Synthesis

The synthesis typically involves multi-step reactions starting from indole-3-carbaldehyde and 3-methoxyaniline, followed by acylation with oxalyl chloride. The reaction conditions often require organic solvents and catalysts to facilitate the reactions.

Anticancer Properties

Recent studies have indicated that 2-(1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide exhibits notable anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. Research indicates that it can inhibit the production of pro-inflammatory cytokines in macrophages and modulate signaling pathways associated with inflammation. This suggests potential therapeutic applications in treating inflammatory diseases .

Neuroprotective Activity

Studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. It has been shown to reduce oxidative stress and prevent neuronal cell death in vitro, indicating its potential as a treatment for conditions such as Alzheimer's disease .

The biological activity of 2-(1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide is thought to be mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.

- Receptor Binding : It has been reported to bind to certain receptors that modulate cellular signaling pathways related to growth and survival .

Study on Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of 2-(1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 5 µM. The study concluded that the compound's ability to induce apoptosis was primarily through mitochondrial pathways .

Study on Anti-inflammatory Effects

In another study focused on inflammatory responses, researchers treated macrophages with varying concentrations of the compound. The findings revealed that at concentrations of 20 µM, there was a marked decrease in TNF-alpha production, suggesting that the compound effectively modulates inflammatory cytokine release.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via multi-step organic reactions, starting with indole derivatives and 3-methoxyphenylamine. Key steps include:

- Coupling reactions (e.g., using carbodiimides like EDC/HOBt) to form the acetamide bond .

- Oxoacetamide formation via α-ketoacid intermediates under controlled pH (6–7) and temperature (40–60°C) .

- Solvent selection (e.g., dichloromethane or DMF) and catalyst use (e.g., piperidine for cyclization) to enhance yield .

- Optimization : Monitor reaction progress via TLC and adjust stoichiometry to minimize by-products like unreacted indole derivatives .

Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?

- Structural validation relies on:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm indole C-3 substitution and methoxyphenyl integration .

- X-ray crystallography : For absolute configuration determination (e.g., SHELX software for refinement ).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (expected ~350–370 g/mol) .

Q. What preliminary biological activities have been reported, and what assays are used for screening?

- Reported Activities :

- Enzyme inhibition : Potential inhibition of tyrosinase (linked to hyperpigmentation) and Sortase A (Staphylococcus aureus virulence) via α-ketoamide interactions .

- Anticancer activity : Indole derivatives often target DNA topoisomerases or tubulin polymerization .

- Assays :

- In vitro enzymatic assays (e.g., colorimetric tyrosinase inhibition assays ).

- Cell viability tests (MTT assay on cancer cell lines like HeLa or MCF-7 ).

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Approach :

- Dose-response analysis : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) to account for assay variability .

- Structural analogs : Compare with halogenated derivatives (e.g., bromine at indole C-5) to assess substituent effects on potency .

- Target validation : Use CRISPR/Cas9 knockout models to confirm enzyme specificity .

Q. What strategies optimize the compound’s stability and bioavailability for in vivo studies?

- Stability :

- pH-dependent degradation studies : Test solubility in simulated gastric fluid (pH 1.2–3) vs. intestinal fluid (pH 6.8) .

- Microsomal stability assays : Use liver microsomes to predict metabolic liability (e.g., cytochrome P450 oxidation) .

- Bioavailability :

- Prodrug design : Introduce ester groups at the α-ketoamide moiety to enhance membrane permeability .

- Nanoparticle encapsulation : Use PLGA-based carriers to improve plasma half-life .

Q. How do electronic and steric factors influence intramolecular cyclization during synthesis?

- Key Insights :

- Electronic effects : Electron-withdrawing groups (e.g., nitro at indole C-5) accelerate cyclization by stabilizing transition states .

- Steric hindrance : Bulky substituents on the methoxyphenyl group may impede aldol condensation; mitigate using microwave-assisted synthesis to reduce reaction time .

- Computational modeling : DFT calculations (e.g., Gaussian 09) predict reaction pathways and optimize transition-state geometries .

Q. What advanced spectroscopic methods elucidate dynamic interactions with biological targets?

- Techniques :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐ, k𝒹) for enzyme-inhibitor complexes .

- Cryo-EM : Resolve binding conformations of the compound with large targets (e.g., tubulin) at near-atomic resolution .

- NMR titration : Map binding sites by monitoring chemical shift perturbations in ¹⁵N-labeled proteins .

Methodological Recommendations

- Synthetic Challenges :

- Scale-up : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to reduce toxicity .

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) for intermediates .

- Data Interpretation :

- Statistical rigor : Apply ANOVA to compare biological replicates (n ≥ 3) and report SEM .

- Machine learning : Train QSAR models on indole derivatives to predict untested bioactivities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.